

# A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of RIPK1 Inhibitors

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## Compound of Interest

Compound Name: *RIPK1-IN-18 sulfate hydrate*

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Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in regulated cell death pathways, including apoptosis and necroptosis, as well as in inflammatory signaling. Its pivotal role in a variety of inflammatory and neurodegenerative diseases has made it a prime therapeutic target. This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of several key RIPK1 inhibitors, supported by experimental data to aid researchers in their drug development endeavors.

## Pharmacokinetic and Pharmacodynamic Data Summary

The following tables summarize the available quantitative data for prominent RIPK1 inhibitors.

Table 1: In Vitro Potency and Selectivity

Inhibitor	Target	IC50 (nM)	Selectivity	Reference
GSK2982772	Human RIPK1	16	>10,000-fold over a panel of 339 kinases	<a href="#">[1]</a>
Monkey RIPK1	20	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>		
Mouse RIPK1	2,500	<a href="#">[1]</a>		
U937 cells (necroptosis)	6.3	<a href="#">[1]</a>		
L929 cells (necroptosis)	1,300	<a href="#">[1]</a>		
SAR443820 (DNL788)	Human PBMCs (RIPK1 activity)	3.16	Selective	<a href="#">[5]</a>
iPSC-derived microglia (RIPK1 activity)	1.6	<a href="#">[5]</a>		
Necrostatin-1	RIPK1 (in vitro)	182	Allosteric inhibitor	<a href="#">[6]</a>
Necroptosis	490	<a href="#">[6]</a>		

Table 2: Human Pharmacokinetic Parameters

Inhibitor	Dose Route	Dosing Regimen	Tmax (hours)	Cmax	T½ (hours)	Accumulation Ratio	Bioavailability	Reference
GSK2982772	Oral	Single Ascending Dose (0.1-120 mg)	1.5 - 2.5	Dose-proportional	2 - 3	No evidence of accumulation	-	[1]
SAR443820 (DNL788)	Oral	Single Ascending Dose	1.0 - 1.5	Dose-proportional	5.7 - 8.0	~1.5-fold (BID)	High brain penetration (CSF:unbound plasma ratio 0.8-1.3)	[5][7][8][9]
Multiple Ascending Dose	1.0 - 2.0	7.2 - 8.9	[7][9]					
SIR2446M	Oral	Single & Multiple Ascending Doses	-	Dose-proportional	11 - 19	1.2 - 1.6	-	[10][11][12]
SAR443060 (DNL747)	Oral	Single Dose (100-400 mg)	2 - 4	Less than dose-proportional	-	-	CNS penetration	[13]

Table 3: Pharmacodynamic Parameters - Target Engagement

Inhibitor	Dose Regimen	Population	Target Engagement	Method	Reference
GSK2982772	60 mg and 120 mg BID for 14 days	Healthy Volunteers	>90% over 24 hours	Immunoassay (detects conformational change)	[1]
SAR443820 (DNL788)	Multiple Dosing	Healthy Volunteers	~90% inhibition of pS166-RIPK1 at trough	pS166-RIPK1 measurement in PBMCs	[7][9]
SIR2446M	30-400 mg repeated doses	Healthy Volunteers	~90%	Ex vivo stimulation of PBMCs to undergo necroptosis	[10][11][12]
SAR443060 (DNL747)	50 mg BID for 28 days	Patients with ALS	65.92% inhibition of pRIPK1 at trough	pRIPK1 measurement in PBMCs	[14][15]
Patients with AD	81.83% inhibition of pRIPK1 at trough	[13]			

## Experimental Protocols

A summary of the key experimental methodologies used to generate the data presented above is provided below.

### RIPK1 Kinase Activity Assay (ADP-Glo™)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced during the phosphorylation reaction.

**Principle:** The ADP-Glo™ Kinase Assay is a luminescent assay performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then serves as a substrate for a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the initial kinase activity.[\[16\]](#)

**General Protocol:**

- **Kinase Reaction:** Recombinant human RIPK1 enzyme is incubated with a substrate (e.g., Myelin Basic Protein) and ATP in a reaction buffer. The inhibitor of interest is added at various concentrations.
- **ATP Depletion:** An equal volume of ADP-Glo™ Reagent is added to the reaction to stop the kinase activity and deplete the remaining ATP.
- **ADP to ATP Conversion and Detection:** The Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.
- **Measurement:** The luminescence is measured using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the RIPK1 kinase activity.

## Cellular Target Engagement Assay: Measurement of Phosphorylated RIPK1 (pS166)

This assay is a common pharmacodynamic marker to assess the extent of RIPK1 inhibition in a cellular context.

**Principle:** RIPK1 autophosphorylation at Serine 166 (pS166) is a key indicator of its activation. [\[17\]](#) Inhibition of RIPK1 kinase activity by a compound will lead to a decrease in the levels of pS166-RIPK1. This can be quantified using immunoassays.

**General Protocol for PBMCs:**

- **Blood Collection and PBMC Isolation:** Whole blood is collected from subjects. Peripheral blood mononuclear cells (PBMCs) are isolated using standard density gradient centrifugation.
- **(Optional) Ex vivo Stimulation:** In some protocols, isolated PBMCs are stimulated with an agent like TNF- $\alpha$  to induce RIPK1 activation.[18]
- **Cell Lysis:** PBMCs are lysed to release cellular proteins.
- **Quantification of pS166-RIPK1:** The level of pS166-RIPK1 in the cell lysate is measured using a sensitive immunoassay, such as an electrochemiluminescence assay (e.g., Meso Scale Discovery) or HTRF (Homogeneous Time Resolved Fluorescence).[19] These assays typically use a pair of antibodies, one specific for pS166-RIPK1 and another that recognizes total RIPK1, to ensure accurate quantification of the phosphorylation status.

## Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that measures the direct binding of a drug to its target protein in a cellular environment.

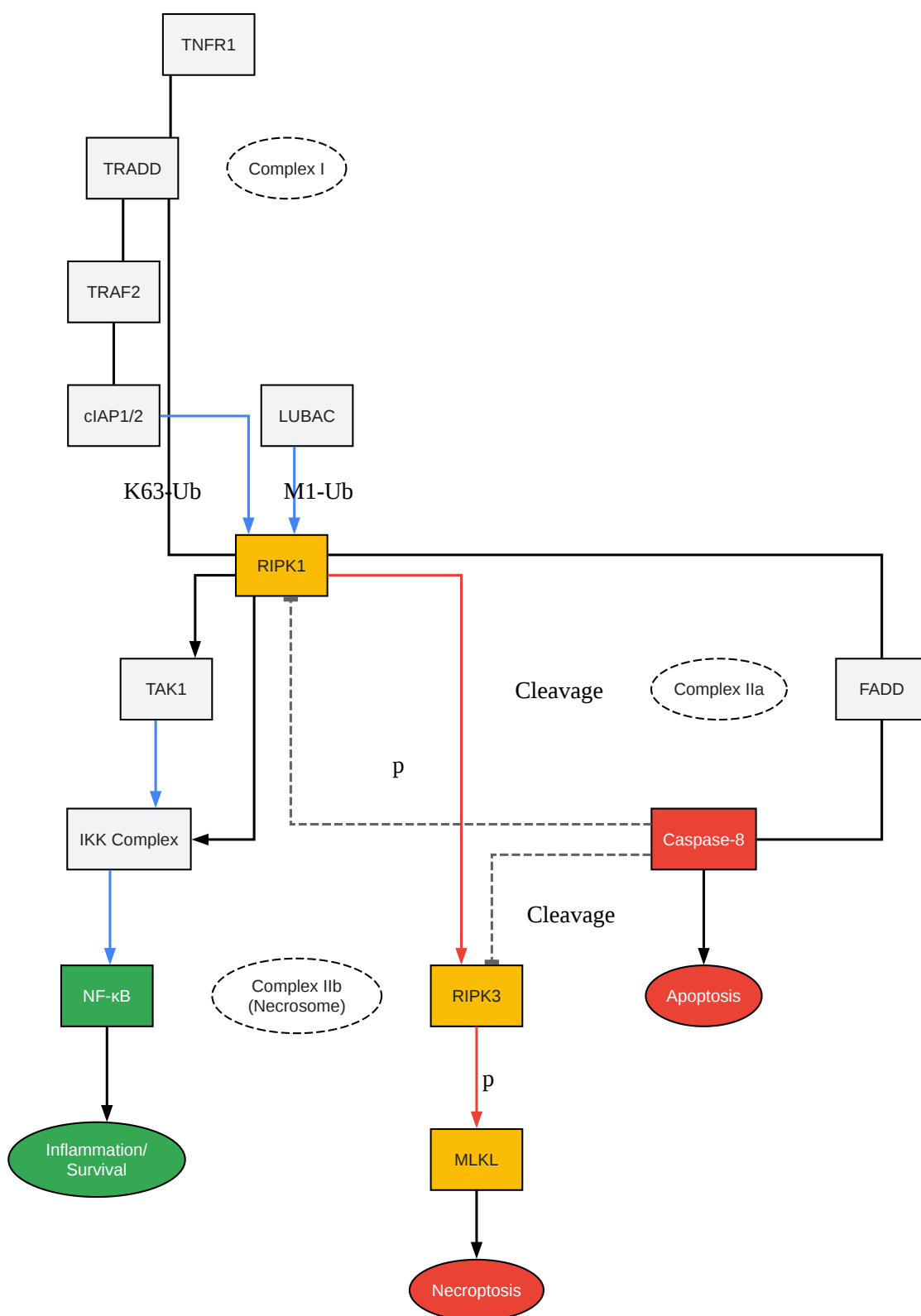
**Principle:** The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at a specific temperature, while ligand-bound proteins remain soluble at higher temperatures. This difference in thermal stability can be quantified to determine target engagement.[20][21]

**General Protocol:**

- **Cell Treatment:** Intact cells are incubated with the RIPK1 inhibitor at various concentrations.
- **Heat Shock:** The cell suspensions are heated to a specific temperature for a short duration.
- **Cell Lysis:** The cells are lysed, typically by freeze-thaw cycles or with a lysis buffer.
- **Separation of Soluble and Aggregated Proteins:** The cell lysate is centrifuged to separate the soluble fraction (containing stabilized, ligand-bound protein) from the aggregated, denatured proteins.

- **Quantification of Soluble RIPK1:** The amount of soluble RIPK1 in the supernatant is quantified using a specific detection method, such as Western blotting, ELISA, or AlphaScreen®.
- **Data Analysis:** The amount of soluble RIPK1 is plotted against the inhibitor concentration to generate a dose-response curve and determine the extent of target engagement.

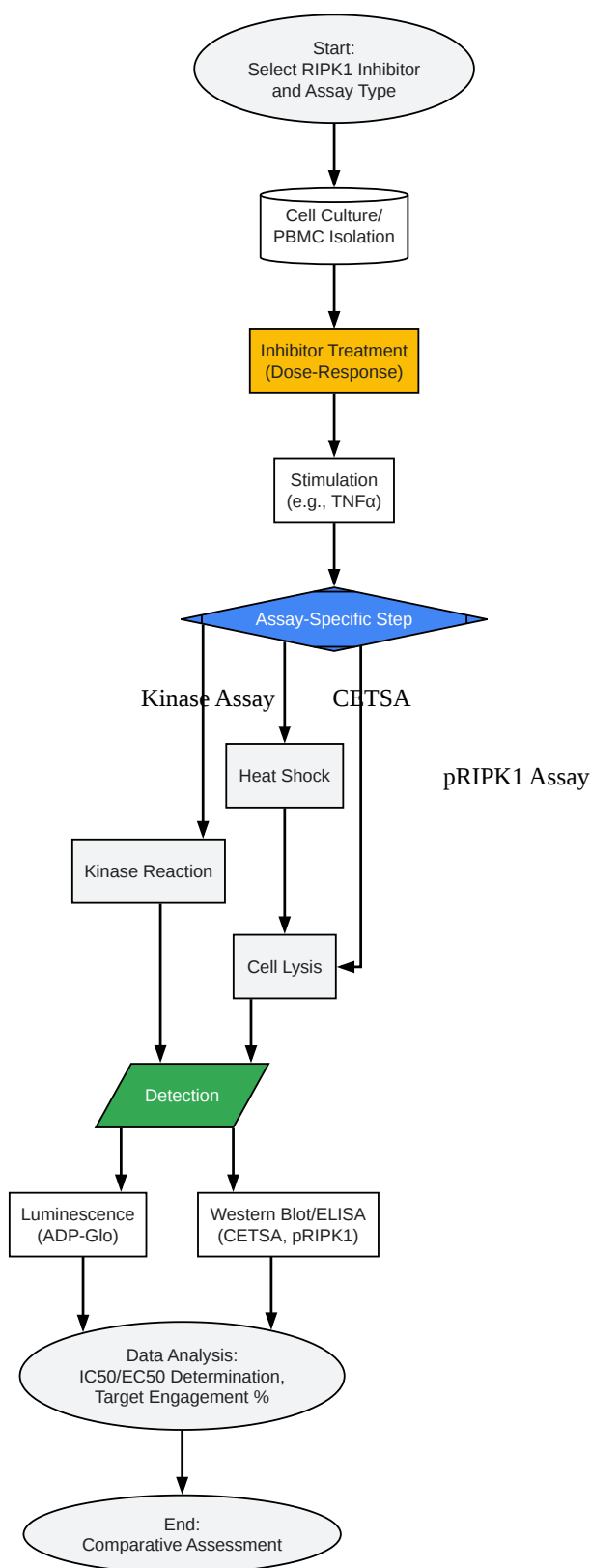
## Signaling Pathway and Experimental Workflow Diagrams



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Caption: RIPK1 Signaling Pathway upon TNF $\alpha$  Stimulation.





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Caption: General Experimental Workflow for RIPK1 Inhibitor Evaluation.

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